molecular formula C9H12BClO2 B6308136 4-Chloro-3-isopropylbenzeneboronic acid CAS No. 2121511-26-8

4-Chloro-3-isopropylbenzeneboronic acid

Cat. No.: B6308136
CAS No.: 2121511-26-8
M. Wt: 198.45 g/mol
InChI Key: ROHMHPJGRFWVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-isopropylbenzeneboronic acid can be synthesized through various methods. One common approach involves the borylation of aryl halides using diboron reagents in the presence of a palladium catalyst. This method is known for its efficiency and functional group tolerance . Another method involves the use of Grignard reagents, where aryl bromides are reacted with magnesium in the presence of lithium chloride to form aryl Grignard reagents, which are then borylated .

Industrial Production Methods

Industrial production of this compound typically involves large-scale borylation reactions using palladium-catalyzed processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and development applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-isopropylbenzeneboronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenol Derivatives: Formed through oxidation reactions.

Scientific Research Applications

4-Chloro-3-isopropylbenzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-isopropylbenzeneboronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-isopropylbenzeneboronic acid is unique due to the presence of both a chlorine atom and an isopropyl group on the aromatic ring. This combination of substituents provides distinct electronic and steric properties, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(4-chloro-3-propan-2-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHMHPJGRFWVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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